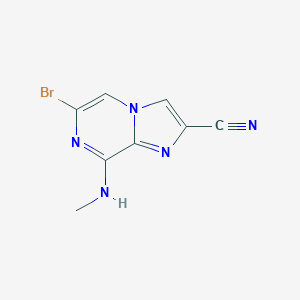

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile

Vue d'ensemble

Description

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H6BrN5. This compound is known for its unique structure, which includes a bromine atom, a methylamino group, and a carbonitrile group attached to an imidazo-pyrazine ring system. It is used in various scientific research fields due to its promising properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile typically involves the following steps:

Formation of the Imidazo-Pyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Methylamination: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.

Carbonitrile Formation: The carbonitrile group is introduced using cyanating agents like sodium cyanide or potassium cyanide under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The methylamino group at position 8 strongly activates position 3 for electrophilic substitution.

Vilsmeier-Haack Formylation

Under POCl₃/DMF conditions, the compound undergoes formylation at position 3, yielding 3-formyl-6-bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile (Scheme 1). This reaction proceeds via the Vilsmeier-Haack mechanism, leveraging the electron-rich nature of the imidazopyrazine core .

Scheme 1 :

Table 1 : Key reaction parameters for Vilsmeier-Haack formylation

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), 80°C (reflux) |

| Yield | 65–72% |

| Regioselectivity | Exclusive at position 3 |

Lithiation and Regioselective Functionalization

The bromine at position 6 directs ortho-lithiation at position 5, enabling functionalization with electrophiles .

Lithiation with LDA

Using LDA (Lithium Diisopropylamide) at −78°C in THF, lithiation occurs at position 5. Subsequent quenching with electrophiles (e.g., D₂O, CO₂) introduces substituents:

Example Reaction :

Table 2 : Lithiation outcomes with select electrophiles

| Electrophile | Product | Yield |

|---|---|---|

| D₂O | 5-Deutero-SCA40 | 85% |

| CO₂ | 5-Carboxy-SCA40 | 60% |

| I₂ | 5-Iodo-SCA40 | 78% |

Transition Metal-Catalyzed Cross-Coupling

The bromine at position 6 participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling , enabling diversification of the heterocycle .

Buchwald-Hartwig Amination

Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 100°C, bromine is replaced with aryl amines:

Example :

Table 3 : Optimization of Buchwald-Hartwig conditions

| Ligand | Base | Temperature | Yield |

|---|---|---|---|

| Xantphos | Cs₂CO₃ | 100°C | 68% |

| BINAP | K₃PO₄ | 120°C | 42% |

Suzuki-Miyaura Coupling

With Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O, bromine is substituted with aryl boronic acids:

Example :

Computational Insights into Reactivity

Density functional theory (DFT) studies reveal:

-

The methylamino group increases electron density at position 3 (NBO charge: −0.32 e) .

-

Bromine at position 6 polarizes the ring, enhancing electrophilicity at position 5 (Mulliken charge: +0.18 e) .

Figure 2 : Frontier molecular orbitals of SCA40 showing π-electron delocalization .

Biological Implications of Chemical Modifications

Applications De Recherche Scientifique

Respiratory Disorders

SCA 40 has shown promise in treating respiratory conditions due to its ability to relax bronchial smooth muscle. This effect can alleviate symptoms associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's efficacy was demonstrated through various in vitro studies, where it relaxed human bronchi and pulmonary arteries precontracted by specific agents.

Cardiovascular Effects

In addition to its respiratory applications, SCA 40 has been investigated for its effects on vascular smooth muscle. It demonstrated significant relaxation effects on mesenteric arteries and peripheral veins, indicating potential applications in managing cardiovascular diseases characterized by vasoconstriction .

Case Studies and Research Findings

The following table summarizes key findings from notable studies involving SCA 40:

Mécanisme D'action

The mechanism of action of 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-8-methylimidazo[1,2-a]pyridine: Similar structure but lacks the carbonitrile group.

8-Methylaminoimidazo[1,2-a]pyrazine: Similar structure but lacks the bromine atom.

6-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile: Similar structure but lacks the methylamino group.

Uniqueness

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile is unique due to the presence of all three functional groups (bromine, methylamino, and carbonitrile) on the imidazo-pyrazine ring system. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile, commonly referred to as SCA-40, is a heterocyclic compound characterized by its unique structure that incorporates a bromine atom, a methylamino group, and a carbonitrile group attached to an imidazo-pyrazine ring system. Its molecular formula is , and it has garnered attention in various scientific fields due to its potential biological activities.

The biological activity of SCA-40 is primarily attributed to its ability to interact with specific molecular targets in biological systems. This compound has been shown to modulate the activity of various enzymes and receptors, leading to significant physiological effects. For instance, it has been reported to induce relaxation in smooth muscle tissues by opening high-conductance calcium-activated potassium channels, which may have implications for respiratory therapies .

Pharmacological Properties

Relaxant Effects:

SCA-40 has demonstrated relaxant effects on guinea pig tracheal tissues, suggesting its potential utility in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). The compound's mechanism involves the activation of potassium channels, which facilitates hyperpolarization and relaxation of smooth muscle .

Antimicrobial Activity:

Research has indicated that SCA-40 exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Anticancer Potential:

The compound's structural characteristics suggest possible anticancer activity. Preliminary studies have indicated that SCA-40 may inhibit certain cancer cell lines, although more extensive research is needed to elucidate its efficacy and mechanism in cancer therapy .

Comparative Analysis with Similar Compounds

SCA-40 can be compared with other compounds in the imidazo-pyrazine class to highlight its unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Bromo-8-methylimidazo[1,2-a]pyridine | Lacks carbonitrile group | Moderate antimicrobial activity |

| 8-Methylaminoimidazo[1,2-a]pyrazine | Lacks bromine atom | Limited relaxant effects |

| 6-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile | Lacks methylamino group | Similar relaxant properties |

SCA-40 stands out due to the combination of all three functional groups (bromine, methylamino, and carbonitrile), which enhances its biological activity profile compared to similar compounds.

Case Study 1: Relaxant Effects on Smooth Muscle

A study investigated the effects of SCA-40 on bovine tracheal smooth muscle cells. The findings revealed that SCA-40 significantly increased potassium ion conductance, leading to relaxation of the muscle tissues. This supports its potential application in managing respiratory disorders .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of SCA-40 against several pathogenic bacteria. Results indicated that SCA-40 exhibited bacteriostatic effects at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Anticancer Activity

Research focusing on the anticancer properties of SCA-40 demonstrated inhibition of proliferation in certain cancer cell lines. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications in oncology .

Propriétés

IUPAC Name |

6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN5/c1-11-7-8-12-5(2-10)3-14(8)4-6(9)13-7/h3-4H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWOVCCSRKCACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CN2C1=NC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162164 | |

| Record name | 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142744-39-6 | |

| Record name | 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142744-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142744396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.